![molecular formula C14H19BFNO3 B1441874 N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1150271-67-2](/img/structure/B1441874.png)
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
“N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is an important boric acid derivative . It is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
Synthesis Analysis
The title compound is obtained by a two-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The single crystal structure of the title compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the title compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the title compound .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a significant intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Its unique structure lends itself to good biological activity and pharmacological effects, making it a valuable component in the synthesis of complex organic molecules.
Boron Neutron Capture Therapy (BNCT)
Due to its boric acid derivative nature, it finds application in BNCT , a type of radiation therapy used to treat cancer . BNCT relies on the capture of neutrons by boron, which is delivered to cancer cells in the form of compounds like 2-Acetamido-4-fluorophenylboronic acid, pinacol ester .
Drug Transport Polymers
The compound is utilized in the development of feedback control drug transport polymers . These polymers are designed to deliver drugs in a controlled manner, specifically targeting cancer cells, thereby minimizing side effects and improving treatment efficacy .
Suzuki-Miyaura Coupling Reactions
As an important nucleophile, it is widely used in the Suzuki-Miyaura coupling reaction , a powerful tool for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Fluorine-Containing Drug Development
The presence of a fluorine atom enhances the compound’s affinity to carbon, making it advantageous for the development of fluorine-containing drugs. These drugs are characterized by high biological activity, stability, and resistance to drug metabolism .
Local Anesthetics in Cancer Surgery
Studies suggest that amide local anesthetics, which can be derived from this compound, may have beneficial effects in cancer treatment. They are widely used in clinical cancer surgery due to their efficacy and potential therapeutic prospects .
Enzyme Inhibitors and Ligand Drugs
In pharmaceutical research, boric acid compounds like 2-Acetamido-4-fluorophenylboronic acid, pinacol ester are used as enzyme inhibitors or specific ligand drugs. They play a role in treating tumors, microbial infections, and are being explored for use in anticancer drugs .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are employed in constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. They are used to load and deliver anti-cancer drugs, insulin, and genes .
properties
IUPAC Name |
N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXPRJIXNWRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674989 | |
Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1150271-67-2 | |
Record name | Acetamide, N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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